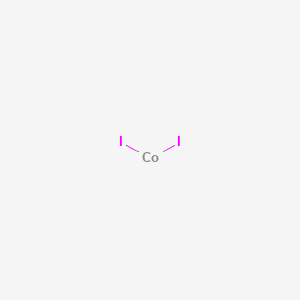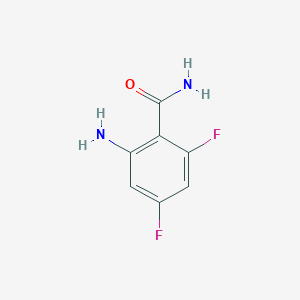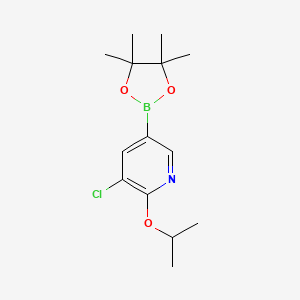
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
概要
説明
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H7NO3S It is known for its unique structure, which includes a thiazolidine ring fused with a phenyl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out. The precipitate is then filtered, washed, and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the thiazolidine ring.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research related to enzyme inhibition and protein binding studies.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or binding to proteins, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(4-Chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(4-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets and its solubility in aqueous environments.
特性
分子式 |
C10H7NO3S |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
InChIキー |
ARHIHDVVUHVQCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8815850.png)









